2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
Synthesis Analysis
The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been described . The compounds were assayed against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis using the standard broth microdilution method .Scientific Research Applications
Synthesis and Characterization
Synthesis and Antitumor Evaluation : A study by El-Morsy et al. (2017) focused on the synthesis of a new series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar in structure to the specified chemical. These derivatives were evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity for some derivatives compared to doxorubicin, a standard antitumor reference. Among the series, a particular compound, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, was identified as the most active, indicating the potential of such compounds in antitumor research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
Novel Derivatives as Antimicrobial and Anticancer Agents : Research by Hafez et al. (2016) explored the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer properties. This study highlights the versatility of pyrazolo[3,4-d]pyrimidine compounds in developing new therapeutic agents with significant biological activities. Among the synthesized compounds, specific derivatives exhibited higher anticancer activity than the reference drug doxorubicin, demonstrating the promising application of such compounds in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Coordination Complexes and Antioxidant Activity
Coordination Complexes and Their Antioxidant Activity : A study by Chkirate et al. (2019) on pyrazole-acetamide derivatives synthesized novel Co(II) and Cu(II) coordination complexes. The structural analysis of these complexes revealed their potential in forming supramolecular architectures via hydrogen bonding, contributing to their significant antioxidant activity. This study underscores the application of pyrazolo[3,4-d]pyrimidine and related derivatives in synthesizing coordination complexes with promising biological activities (Chkirate et al., 2019).
Mechanism of Action
Future Directions
The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-2-14-3-7-16(8-4-14)26-19(28)12-29-21-18-11-25-27(20(18)23-13-24-21)17-9-5-15(22)6-10-17/h3-11,13H,2,12H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQAYLDKCZQGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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